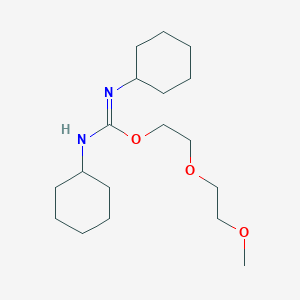
2-(2-Methoxyethoxy)ethyl N,N'-dicyclohexylcarbamimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate is a chemical compound with a complex structure that includes both ether and carbamimidate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbodiimide. The process involves the following steps:
Activation of the Alcohol: The hydroxyl group of 2-(2-Methoxyethoxy)ethanol is activated using a suitable activating agent such as DCC.
Formation of the Carbamimidate: The activated alcohol reacts with DCC to form the carbamimidate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate undergoes various types of chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamimidate group can be reduced to form amines.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethers or alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbamimidate linkages.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate involves the formation of stable carbamimidate linkages with target molecules. The molecular targets include hydroxyl and amino groups in proteins, peptides, and other biomolecules. The pathways involved in its action include:
Formation of Covalent Bonds: The carbamimidate group reacts with nucleophilic groups to form stable covalent bonds.
Stabilization of Complexes: The ether groups provide stability to the formed complexes, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A simpler compound with similar ether groups but lacking the carbamimidate functionality.
N,N’-Dicyclohexylcarbodiimide (DCC): A reagent used in the synthesis of carbamimidates but without the ether groups.
Uniqueness
2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate is unique due to the presence of both ether and carbamimidate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis, research, and industry.
Propiedades
Número CAS |
88428-89-1 |
|---|---|
Fórmula molecular |
C18H34N2O3 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethyl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C18H34N2O3/c1-21-12-13-22-14-15-23-18(19-16-8-4-2-5-9-16)20-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3,(H,19,20) |
Clave InChI |
NIZMORXKCNFJAP-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC(=NC1CCCCC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


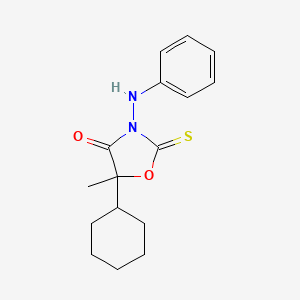

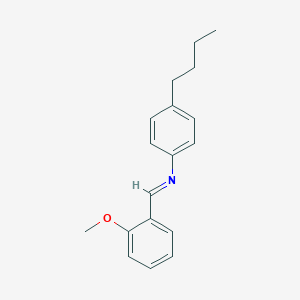
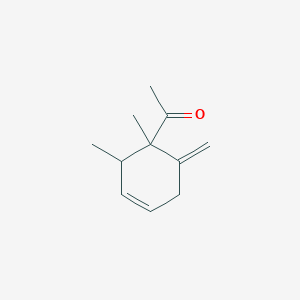
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
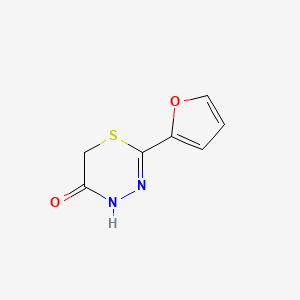



![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)
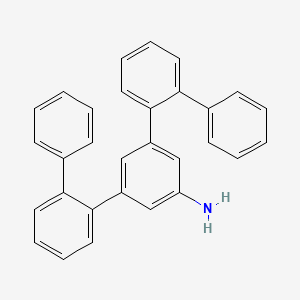
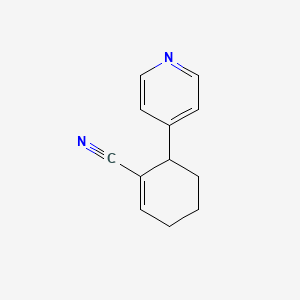
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)
